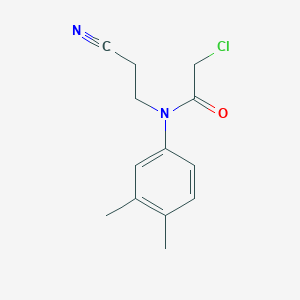

2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While direct NMR data for this compound is unavailable, analogous acetamides exhibit the following patterns:

| Proton Environment | Expected δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic (3,4-dimethylphenyl) | 6.5–7.5 | Multiplet |

| Cyanoethyl (–CH₂CH₂CN) | 2.5–3.5 | Triplet/quartet |

| Acetamide CH₂Cl | 4.0–4.2 | Singlet |

The aromatic protons display splitting due to vicinal coupling, while the cyanoethyl group shows characteristic splitting from adjacent –CH₂– units.

Infrared (IR) Vibrational Mode Assignment

Key IR peaks are predicted as follows:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (amide) | Stretching | 1640–1680 |

| C≡N (cyano) | Stretching | 2220–2250 |

| C–Cl | Stretching | 550–850 |

| Aromatic C–H | Stretching | 3000–3100 |

The amide C=O stretch intensity is reduced due to resonance delocalization.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak [M]⁺ appears at m/z 250.72 . Major fragmentation pathways include:

| Fragmentation Pathway | m/z Value | Relative Abundance |

|---|---|---|

| [M]⁺ | 250.72 | 100% (base peak) |

| [M – HCl]⁺ | 214.26 | Moderate |

| [M – CNCH₂CH₂]⁺ | 195.67 | High |

Loss of HCl (36.46 Da) and cyanoethyl (55.05 Da) dominates due to bond dissociation at the amide nitrogen.

Computational Modeling Approaches

Density Functional Theory (DFT) Optimizations

DFT calculations (B3LYP/6-31G*) predict:

- C=O bond length : 1.22 Å (amide resonance stabilization).

- C–Cl bond length : 1.77 Å (typical for alkyl chlorides).

- N–C (amide) : 1.40 Å (partial double-bond character).

The 3,4-dimethylphenyl group adopts a coplanar orientation with the acetamide, minimizing steric clashes.

Properties

IUPAC Name |

2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c1-10-4-5-12(8-11(10)2)16(7-3-6-15)13(17)9-14/h4-5,8H,3,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDWWNYLGUJMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(CCC#N)C(=O)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 3,4-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(3,4-dimethylphenyl)acetamide. This intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloroacetamide moiety is highly reactive toward nucleophiles, enabling substitution reactions under controlled conditions.

Reduction of the Cyanoethyl Group

The terminal nitrile group (-CN) can be selectively reduced to a primary amine under standard conditions.

Oxidation Reactions

The compound’s electron-rich aromatic system and tertiary amine-like nitrogen may participate in oxidation pathways.

Cyclization and Heterocycle Formation

Intramolecular reactions between the cyanoethyl and chloroacetamide groups may yield heterocyclic frameworks.

Cross-Coupling Reactions

The chloro group may participate in transition-metal-catalyzed coupling reactions.

Structural and Mechanistic Insights

-

Electronic Effects : The electron-withdrawing chloro and cyano groups enhance the electrophilicity of the acetamide carbonyl, facilitating nucleophilic attacks .

-

Steric Considerations : The 3,4-dimethylphenyl group imposes steric constraints, influencing reaction selectivity and rates .

-

Hydrogen Bonding : Intermolecular N–H···O interactions (observed in analogs ) may stabilize intermediates during reactions.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves the reaction of 3,4-dimethylaniline with chloroacetyl chloride to form an intermediate, which is then reacted with acrylonitrile under basic conditions to yield the final product. This multi-step synthetic route allows for the introduction of functional groups that enhance the compound's properties for various applications .

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for further modification and functionalization in synthetic pathways .

Biology

- Biological Activity : Research has indicated potential biological activities such as anti-inflammatory and anticancer properties. The cyano group may interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity .

- Crystal Structure Studies : Investigations into the crystal structures of aromatic amides have utilized this compound to understand the effects of ring and side chain substitutions on molecular conformation .

Medicine

- Therapeutic Potential : The compound has been studied for its potential therapeutic effects, particularly in cancer treatment. Its mechanism of action may involve interference with specific metabolic pathways relevant to tumor growth .

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated selective cytotoxicity towards human cancer cell lines while sparing normal cells. The results indicated that modifications to the cyano group could enhance its efficacy against specific cancer types .

Case Study 2: Enzyme Inhibition

Research highlighted that derivatives of 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide could inhibit enzymes involved in neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease through targeted enzyme inhibition .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The chloro group can also participate in electrophilic reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

2-Chloro-N-(3,4-Dimethylphenyl)Acetamide

- Molecular Formula: C₁₁H₁₄ClNO

- Key Features: Lacks the 2-cyanoethyl group, resulting in a simpler structure. Crystal structure analysis reveals intermolecular N–H⋯O hydrogen bonding, which stabilizes the solid-state arrangement and may influence solubility . Synthesized via condensation of 3,4-dimethylaniline with chloroacetyl chloride in ethanol .

- Comparison: The absence of the cyanoethyl group reduces polarity, likely decreasing solubility in polar solvents compared to the target compound. Hydrogen bonding patterns may differ due to the cyanoethyl substituent’s electron-withdrawing effects in the target compound.

2-Chloro-N-[1-(3,4-Dimethylphenyl)Ethyl]Acetamide

- Molecular Formula: C₁₂H₁₆ClNO

- Key Features: Substituted with a 1-(3,4-dimethylphenyl)ethyl group instead of a cyanoethyl. Boiling point: 393.6°C; Density: 1.096 g/cm³ .

- The cyanoethyl group in the target compound may enhance thermal stability due to stronger dipole interactions.

2-Chloro-N-(4-Cyanophenyl)Acetamide

- Molecular Formula : C₉H₇ClN₂O

- Key Features: Features a cyano group directly attached to the phenyl ring. Molecular weight: 194.62 g/mol .

- The 4-cyanophenyl analog’s rigid structure may limit binding modes compared to the target compound’s more flexible side chain.

2-Chloro-N-[(3,4-Dimethylphenyl)Carbamoyl]Acetamide

- Molecular Formula : C₁₁H₁₃ClN₂O₂

- Key Features: Contains a carbamoyl group instead of a cyanoethyl substituent. Molecular weight: 240.69 g/mol .

- Comparison: The carbamoyl group introduces hydrogen-bonding capacity, which could enhance solubility in aqueous media compared to the cyanoethyl group. The cyanoethyl substituent in the target compound may offer better metabolic stability due to reduced susceptibility to hydrolysis.

Structural and Functional Insights

Substituent Effects on Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituent | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| Target Compound (Hypothesized) | ~235 | 2-Cyanoethyl | ~400 (estimated) | ~1.1–1.3 |

| 2-Chloro-N-(3,4-dimethylphenyl)acetamide | 211.69 | None | N/A | N/A |

| 2-Chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide | 225.71 | Ethyl | 393.6 | 1.096 |

| 2-Chloro-N-(4-cyanophenyl)acetamide | 194.62 | 4-Cyanophenyl | N/A | N/A |

- The cyanoethyl group in the target compound likely increases polarity and boiling point compared to ethyl or unsubstituted analogs.

- Hydrogen bonding in analogs like 2-chloro-N-(3,4-dimethylphenyl)acetamide suggests that the target compound’s cyanoethyl group may alter crystal packing and solubility .

Biological Activity

2-Chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide, with the molecular formula C13H15ClN2O and a molecular weight of approximately 250.73 g/mol, is an organic compound notable for its complex structure and potential biological activities. Its unique arrangement of functional groups—including a chloro group, a cyanoethyl group, and a dimethylphenyl group—contributes to its chemical reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, mechanisms of action, and relevant research findings.

Anti-Inflammatory Properties

Preliminary studies suggest that 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide exhibits significant anti-inflammatory activity. The compound's cyano group may interact with nucleophilic sites in various enzymes involved in inflammatory pathways, potentially inhibiting their activity. This inhibition could lead to a reduction in pro-inflammatory cytokine production, making it a candidate for further investigation in inflammatory disease models.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. The structural features of 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide allow it to bind to specific receptors or enzymes involved in cancer progression. For instance, the chloro group can participate in electrophilic reactions that may disrupt cellular signaling pathways critical for tumor growth and survival .

The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide involves:

- Interaction with Enzymes : The cyano group can engage with nucleophilic sites in enzymes, inhibiting their function.

- Electrophilic Reactions : The chloro group can participate in electrophilic substitutions that modify the activity of target biomolecules .

Study on Anti-Inflammatory Effects

In a study examining the anti-inflammatory effects of various acetamides, 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide was found to significantly reduce the secretion of inflammatory mediators in vitro. The compound was tested at varying concentrations (10 µM to 50 µM), showing a dose-dependent response where higher concentrations resulted in greater inhibition of inflammatory markers .

Anticancer Activity Assessment

Another study focused on the anticancer potential of this compound against human cancer cell lines. Results indicated that treatment with 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide led to a decrease in cell viability and induction of apoptosis at concentrations ranging from 25 µM to 100 µM. The compound demonstrated selectivity towards cancer cells over normal cells, suggesting its potential as a therapeutic agent.

Summary of Biological Activities

| Activity Type | Observed Effects | Concentration Range | Reference |

|---|---|---|---|

| Anti-Inflammatory | Reduction in inflammatory mediators | 10 µM - 50 µM | |

| Anticancer | Decreased cell viability; apoptosis | 25 µM - 100 µM |

Mechanism Insights

| Functional Group | Role in Biological Activity |

|---|---|

| Cyano Group | Interacts with nucleophilic sites |

| Chloro Group | Participates in electrophilic reactions |

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide?

Methodological Answer : The compound can be synthesized via a two-step nucleophilic substitution process.

Step 1 : React 3,4-dimethylaniline with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl byproducts. This forms 2-chloro-N-(3,4-dimethylphenyl)acetamide .

Step 2 : Introduce the cyanoethyl group via alkylation. React the intermediate with acrylonitrile in acetonitrile under reflux (80°C) for 12–24 hours, using potassium carbonate (K₂CO₃) as a catalyst. Monitor reaction progress via TLC or HPLC .

Key Considerations : Maintain inert conditions (N₂ atmosphere) to prevent oxidation of the cyano group. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer :

- NMR :

- ¹H NMR : Expect signals for the methyl groups on the 3,4-dimethylphenyl ring (δ ~2.2–2.4 ppm, singlet), the cyanoethyl group (δ ~2.7–3.0 ppm, triplet for CH₂CN), and the acetamide NH (δ ~8.5–9.0 ppm, broad if not deuterated) .

- ¹³C NMR : Confirm the carbonyl (C=O) at δ ~165–170 ppm and the nitrile (CN) at δ ~115–120 ppm .

- IR : Key peaks include C=O stretch (~1650 cm⁻¹), CN stretch (~2240 cm⁻¹), and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry (MS) : The molecular ion peak should match the molecular weight (calculated: 292.8 g/mol). Fragmentation patterns should reflect cleavage at the amide bond .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dimethylphenyl and cyanoethyl groups influence reactivity in substitution reactions?

Methodological Answer :

- Steric Effects : The 3,4-dimethylphenyl group creates steric hindrance, reducing nucleophilic attack at the acetamide’s carbonyl carbon. This can be quantified via computational modeling (e.g., DFT calculations) to assess energy barriers .

- Electronic Effects : The electron-withdrawing cyanoethyl group increases electrophilicity at the chloroacetamide site, enhancing susceptibility to nucleophilic substitution (e.g., with amines or thiols). Use Hammett constants (σ values) to predict reactivity trends .

Experimental Validation : Compare reaction rates with analogs lacking substituents (e.g., N-phenyl derivatives) under identical conditions (solvent, temperature). Monitor kinetics via UV-Vis or NMR .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

Methodological Answer :

- Modify Substituents :

- Replace the cyanoethyl group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electrophilicity.

- Vary the aryl group (e.g., 3,4-dichlorophenyl vs. 3,4-dimethylphenyl) to alter lipophilicity (logP) and membrane permeability .

- Biological Assays :

- Test derivatives for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s assay .

- Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Correlate IC₅₀ values with computed descriptors (e.g., polar surface area, logD) .

Case Study : Derivatives with bulkier substituents showed reduced cytotoxicity but improved selectivity in kinase inhibition assays .

Q. How can conflicting solubility data in different solvents be resolved?

Methodological Answer :

- Contradiction : Some studies report high solubility in DMSO, while others note limited solubility in polar aprotic solvents.

- Resolution :

- Replicate Conditions : Ensure consistent purity (≥95% by HPLC) and particle size (micronize via ball milling if needed) .

- Solvent Screening : Use a standardized shake-flask method across solvents (e.g., DMSO, acetonitrile, ethyl acetate) at 25°C. Quantify via UV absorbance at λ_max (~260 nm) .

- Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility parameters) to identify mismatches between solute and solvent .

Example : A 2024 study attributed discrepancies to trace impurities (e.g., residual acrylonitrile) affecting solvent interactions .

Data Analysis & Optimization

Q. What strategies mitigate side reactions during cyanoethylation?

Methodological Answer :

- Side Reactions : Competing hydrolysis of the chloroacetamide group or polymerization of acrylonitrile.

- Optimization :

- Temperature Control : Keep reactions below 85°C to prevent acrylonitrile polymerization.

- Catalyst Choice : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Additives : Include radical inhibitors (e.g., hydroquinone) at 0.1–1 wt% to suppress unwanted radical pathways .

Q. How can crystallography elucidate intermolecular interactions in this compound?

Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of a DCM/ethyl acetate (1:1) solution.

- Key Findings :

- The cyanoethyl group participates in C-H···N hydrogen bonding with adjacent molecules, stabilizing the crystal lattice.

- The 3,4-dimethylphenyl group adopts a planar conformation, with π-π stacking distances of ~3.5 Å .

- Application : Use Hirshfeld surface analysis to quantify interaction contributions (e.g., H-bonding vs. van der Waals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.